molecular formula C9H14O2S B2540711 7,10-Dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane CAS No. 2567495-39-8

7,10-Dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane

Cat. No.: B2540711
CAS No.: 2567495-39-8
M. Wt: 186.27
InChI Key: HMDITGCMCMHIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane involves its interaction with molecular targets through its oxygen and sulfur atoms. These atoms can form bonds with various biological molecules, potentially affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane can be compared with other spiro compounds that contain oxygen and sulfur atoms. Similar compounds include:

The uniqueness of 7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

7,10-dioxa-2-thiadispiro[2.2.46.23]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c1-3-9(10-5-6-11-9)4-2-8(1)7-12-8/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDITGCMCMHIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CS3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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